molecular formula C26H24ClN3O2 B11419590 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11419590
M. Wt: 445.9 g/mol
InChI Key: XNFIOYMNYIQUGC-UHFFFAOYSA-N
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Description

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and an ethoxyphenyl group attached to a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c1-2-32-24-14-8-7-13-23(24)29-17-19(15-25(29)31)26-28-21-11-5-6-12-22(21)30(26)16-18-9-3-4-10-20(18)27/h3-14,19H,2,15-17H2,1H3

InChI Key

XNFIOYMNYIQUGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl

Origin of Product

United States

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